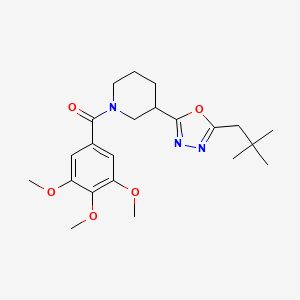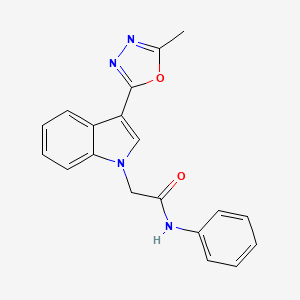
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of acylhydrazide with carbon disulfide in the presence of a base, followed by acidification of the reaction mixture . In one method used for its manufacture, 2-amino-2-methylpropanenitrile is reacted with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using N-methylmorpholine as base .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine 2 . Acylation of the amino group of oxadiazoles 1 and 2 with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
The compound's structural relatives, specifically substituted 1,3,4-oxadiazoles, have been studied for their anti-inflammatory properties. For instance, derivatives such as 5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles exhibited significant anti-inflammatory activity in Carrageenan-induced edema tests and bovine serum albumin denaturation inhibition assays. These findings suggest that 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide could potentially possess similar anti-inflammatory properties due to its structural resemblance (L. Nargund, G. R. Reddy, & V. Hariprasad, 1994).
Antimicrobial and Antifungal Activities
Compounds related to 1,3,4-oxadiazole have shown considerable antimicrobial and antifungal activities. A study synthesized and evaluated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating that such derivatives can be active against various microbial species. This suggests that this compound could also be explored for potential antimicrobial applications (Samreen Gul et al., 2017).
Antidiabetic Agents
Research on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown promising antidiabetic activity through the inhibition of the α-glucosidase enzyme. The structure-activity relationship of these compounds highlights their potential as lead molecules for developing new antidiabetic agents, suggesting a possible research application for this compound in this domain (M. Nazir et al., 2018).
Antitubercular and Antimalarial Agents
A study on tetrahydropyrimidine–isatin hybrids, including 1,3,4-oxadiazole derivatives, indicated their potential as antitubercular and antimalarial agents. This research underscores the versatility of the 1,3,4-oxadiazole moiety in the development of new therapeutic agents for infectious diseases, suggesting that similar research could be conducted on this compound (T. N. Akhaja & J. Raval, 2012).
Antiprotozoal Activity
Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, demonstrating significant anti-Trypanosoma cruzi activities in both in vitro and short-term in vivo models. This suggests a potential application of this compound in exploring antiprotozoal therapies (N. Patel et al., 2017).
Wirkmechanismus
Target of action
The compound “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide” contains a 1,3,4-oxadiazole core, which is known to have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . .
Mode of action
Compounds containing 1,3,4-oxadiazole cores are known to interact with their targets through various mechanisms, depending on the specific target and the rest of the compound’s structure .
Eigenschaften
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVDJHLIYFNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





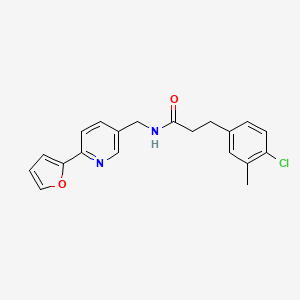
![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
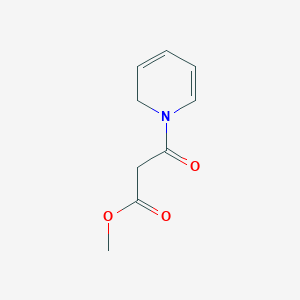
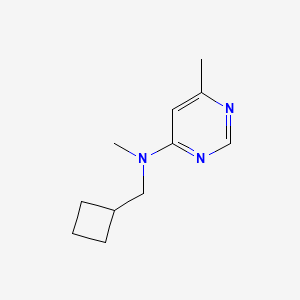
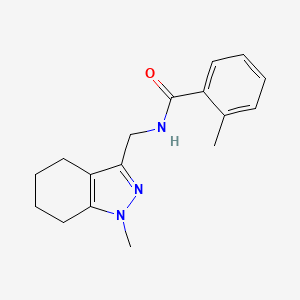
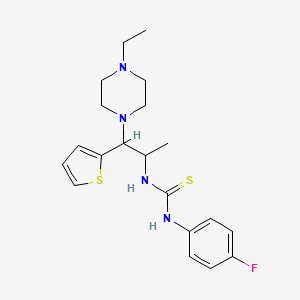
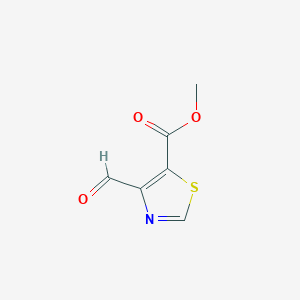
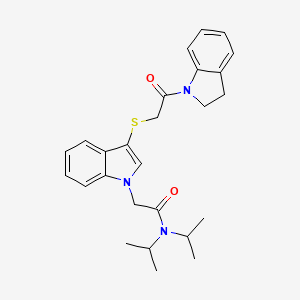
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)
